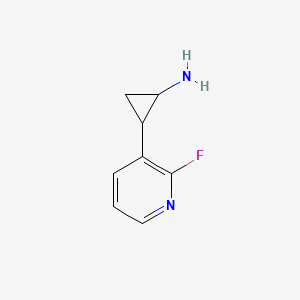
2-(2-Fluoropyridin-3-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoropyridin-3-yl)cyclopropan-1-amine: is a chemical compound with the following structure:
Structure: C8H11FN2
It consists of a cyclopropane ring attached to a fluoropyridine moiety
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2-(3-fluoropyridin-2-yl)ethylamine with a suitable cyclopropanation reagent. The reaction proceeds under mild conditions, resulting in the formation of the desired product.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to meet demand.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various functional groups.
Reduction: Reduction of the fluoropyridine ring may yield different derivatives.
Substitution: Substitution reactions can occur at the cyclopropane or pyridine positions.
Cyclopropanation Reagents: Diazomethane, Simmons-Smith reagent (Zn-Cu couple), or other cyclopropanating agents.
Reduction Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a suitable catalyst.
Substitution Reagents: Halogens (e.g., Br₂, Cl₂), alkylating agents (e.g., alkyl halides).
Major Products: The major products depend on the specific reaction conditions and reagents used. Variants of the cyclopropane ring or modified pyridine derivatives are common outcomes.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules.
Functionalization: It serves as a platform for introducing diverse functional groups.
Drug Discovery: Scientists explore its potential as a pharmacophore for drug development.
Biological Activity: Investigations focus on its interactions with biological targets.
Agrochemicals: The compound may find applications in crop protection.
Fine Chemicals: It contributes to the synthesis of specialty chemicals.
Mecanismo De Acción
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C8H9FN2 |
|---|---|
Peso molecular |
152.17 g/mol |
Nombre IUPAC |
2-(2-fluoropyridin-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H9FN2/c9-8-5(2-1-3-11-8)6-4-7(6)10/h1-3,6-7H,4,10H2 |
Clave InChI |
MJWIQKILPOCONQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1N)C2=C(N=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Tert-butoxycarbonyl-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13542676.png)
![7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid](/img/structure/B13542678.png)
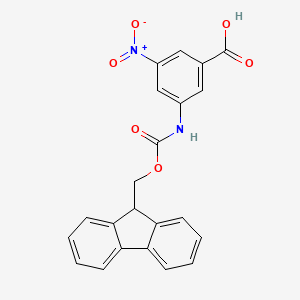
![rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol](/img/structure/B13542701.png)
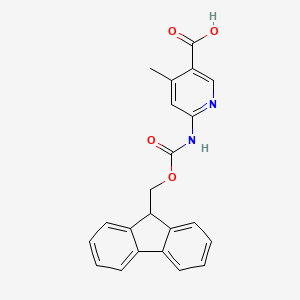
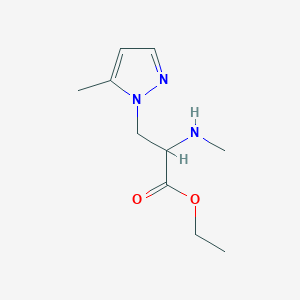
![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13542716.png)

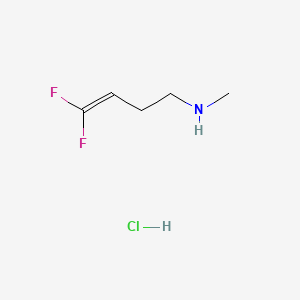

![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoicacid](/img/structure/B13542745.png)
![6-Oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13542750.png)

![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13542770.png)
